molecular formula C18H18N4O2 B2724214 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034394-81-3

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide

Cat. No.: B2724214
CAS No.: 2034394-81-3
M. Wt: 322.368
InChI Key: VUVQJTPWVXVJRA-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

The compound N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide and its derivatives have shown promising results in anticancer and antimicrobial applications. Research has explored the synthesis of indole-pyrimidine hybrids, demonstrating their efficacy against various cancer cell lines such as HeLa, HepG2, and MCF-7 cells, with some molecules achieving more than 70% growth inhibition. Additionally, these compounds exhibited significant antimicrobial activity, highlighting the potential of fluoro/chloro substitutions to enhance their efficacy. Importantly, these active molecules displayed negligible toxicity to benign cells, suggesting a favorable therapeutic index for potential clinical applications (Gokhale, Dalimba, & Kumsi, 2017).

Antituberculosis Activity

Indole-2-carboxamides, closely related to the queried compound, have been identified as promising antituberculosis agents. Structural modifications to enhance their efficacy against Mycobacterium tuberculosis have been explored, with certain substitutions leading to improved metabolic stability and in vitro activity. These findings underscore the potential of indole-2-carboxamides as a new class of antituberculosis agents, with the capability for favorable oral pharmacokinetic properties and in vivo efficacy, marking a significant advancement in the treatment of tuberculosis (Kondreddi, Jiricek, Rao, Lakshminarayana, & Camacho, et al., 2013).

Synthesis and Evaluation of Novel Derivatives

The synthesis of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives has been investigated, with these compounds demonstrating potent antimicrobial activity against a range of bacterial and fungal pathogens. This research highlights the versatility of the core structure in generating derivatives with enhanced biological activity, offering new avenues for the development of antimicrobial agents (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-17-10-15(12-5-6-12)20-11-22(17)8-7-19-18(24)16-9-13-3-1-2-4-14(13)21-16/h1-4,9-12,21H,5-8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVQJTPWVXVJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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